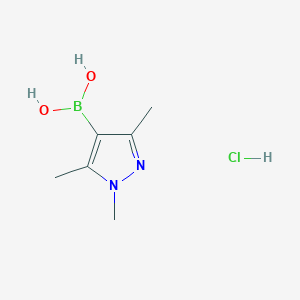![molecular formula C7H20Cl2N2 B1424496 Dimethyl[2-(propylamino)ethyl]amine dihydrochloride CAS No. 1333790-40-1](/img/structure/B1424496.png)
Dimethyl[2-(propylamino)ethyl]amine dihydrochloride
Vue d'ensemble
Description
Dimethyl[2-(propylamino)ethyl]amine dihydrochloride, also known as DMPEA, is an organic compound with the chemical formula C6H14Cl2N2. It is a colorless, water-soluble solid that has a high melting point of 250°C. It is used as a reagent in chemical synthesis and as a metabolite in biochemical and physiological studies. DMPEA has a wide range of applications in scientific research, including in the fields of biochemistry, physiology, pharmacology, and toxicology.
Applications De Recherche Scientifique
Polymer Synthesis and Solution Properties
Research by Bütün et al. (2001) explores the polymerization of tertiary amine methacrylates, including 2-(dimethylamino)ethyl methacrylate (DMA), leading to the production of near-monodisperse homopolymers and diblock copolymers. These polymers exhibit interesting solubility behaviors in aqueous media, potentially useful for various applications such as drug delivery systems and tissue engineering (Bütün, Armes, & Billingham, 2001).
Betainization and Quaternization of Copolymers
Further studies by Bütün (2003) and Bütün et al. (2001) focus on the betainization and quaternization of DMA residues in diblock copolymers. These chemical modifications enhance the copolymers' solubility and surface activity, forming stable micelles in aqueous solutions. This modification is crucial for developing advanced materials in biomedical and industrial applications (Bütün, 2003); (Bütün, Armes, & Billingham, 2001).
Structural Characterization of Polymer Micelles
Lee et al. (1999) have characterized the structure of DMAEMA/DEAEMA block copolymer micelles, focusing on their pH-dependent behavior. This study provides insights into the potential use of these polymers in creating responsive drug delivery systems and diagnostic tools (Lee, Gast, Bütün, & Armes, 1999).
Thermosensitivity of Polymeric Chains
Research by Liu et al. (2007) investigates the thermosensitivity of poly[2-(dimethylamino)ethyl methacrylate] (PDEM), shedding light on the temperature-dependent behaviors of these polymers. This property is particularly relevant for developing stimuli-responsive materials in various scientific and industrial applications (Liu, Wu, Ma, Zhang, Wang, & Yang, 2007).
Betainisation of Tertiary Amine Methacrylate Block Copolymers
Bütün et al. (1997) have also studied the betainisation of tertiary amine methacrylate block copolymers, contributing to the understanding of how chemical modifications can improve the solubility and micellization of these polymers (Bütün, Bennett, Vamvakaki, Lowe, Billingham, & Armes, 1997).
Synthesis of Novel Palladium Compounds
Pañella et al. (2006) have synthesized new palladium(II) compounds using bidentate nitrogen-donor ligands, including derivatives of dimethylaminoethyl compounds. This research is pivotal for developing new catalysts and materials in the field of chemistry (Pañella, Pons, García-Antón, Solans, Font‐Bardia, & Ros, 2006).
Bioconjugation in Aqueous Media
Studies like those by Nakajima & Ikada (1995) and Totaro et al. (2016) investigate the bioconjugation mechanisms of compounds like 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide, which are critical for understanding chemical reactions in biological systems and pharmaceutical development (Nakajima & Ikada, 1995); (Totaro, Liao, Bhattacharya, Finneman, Sperry, Massa, Thorn, Ho, & Pentelute, 2016).
Propriétés
IUPAC Name |
N',N'-dimethyl-N-propylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2.2ClH/c1-4-5-8-6-7-9(2)3;;/h8H,4-7H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBYENUFFRZCMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCN(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl[2-(propylamino)ethyl]amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B1424415.png)






![2-Chloro-4-[(2,2-dimethylpropyl)amino]benzamide](/img/structure/B1424431.png)



